N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an isopropylpiperidinyl moiety, and a pyridinylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinylamine derivatives and cyclopropyl-containing molecules. Examples include N-(1-isopropyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine and N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .
Uniqueness
N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar molecules .
Properties
Molecular Formula |
C16H25N3 |
---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
N-cyclopropyl-5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H25N3/c1-12(2)19-10-4-3-5-15(19)13-6-9-16(17-11-13)18-14-7-8-14/h6,9,11-12,14-15H,3-5,7-8,10H2,1-2H3,(H,17,18) |
InChI Key |
PTTNMSQWJDHPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=CN=C(C=C2)NC3CC3 |
Origin of Product |
United States |
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